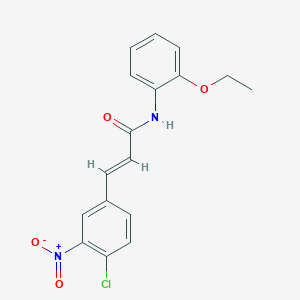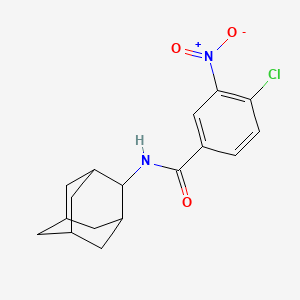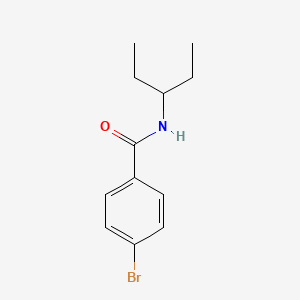
3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CNEPA and belongs to the class of acrylamide derivatives.
Scientific Research Applications
3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)acrylamide has various scientific research applications. It has been used as a fluorescent probe in the detection of thiols and as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). It has also shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)acrylamide is not fully understood. However, it has been shown to inhibit PTP1B activity by binding to the active site of the enzyme and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and improved glucose uptake in cells.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It has also been shown to increase insulin signaling and improve glucose uptake in cells. Additionally, it has been used as a fluorescent probe in the detection of thiols.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)acrylamide in lab experiments is its ability to act as a fluorescent probe for the detection of thiols. It is also a potent inhibitor of PTP1B, making it useful in the study of insulin signaling and glucose metabolism. However, its potential as an anticancer agent has not been fully explored, and more research is needed to determine its efficacy in vivo.
Future Directions
There are several future directions for the research of 3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)acrylamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness in vivo and its mechanism of action in cancer cells. Additionally, more research is needed to explore its use as a fluorescent probe for the detection of thiols and its potential applications in other areas of research, such as neurodegenerative diseases and inflammation.
Synthesis Methods
The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)acrylamide involves the reaction of 4-chloro-3-nitroaniline with 2-ethoxybenzoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane solvent at room temperature. The resulting compound is then purified by column chromatography to obtain the final product.
properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-24-16-6-4-3-5-14(16)19-17(21)10-8-12-7-9-13(18)15(11-12)20(22)23/h3-11H,2H2,1H3,(H,19,21)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETKAPAXKYBEAG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)


![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)